molecular formula C11H20Cl2N2 B3807966 N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B3807966
M. Wt: 251.19 g/mol
InChI Key: VOSNNWNFBWMPDL-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 928000-34-4) is a dihydrochloride salt featuring a dimethylated ethylenediamine backbone substituted with a 3-methylphenyl group. Its molecular formula is C₁₁H₁₈Cl₂N₂, with a molecular weight of 251.20 g/mol .
Properties:

  • Purity: 95% (as reported by Fluorochem) .
  • Synonym: N-[2-amino-1-(3-methylphenyl)ethyl]-N,N-dimethylamine . The compound is currently listed as discontinued by suppliers, possibly due to stability, synthesis challenges, or safety concerns .

Properties

IUPAC Name

N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSNNWNFBWMPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

As an intermediate in the synthesis of Cefotiam, it likely contributes to the antibiotic’s mechanism of action, which involves inhibiting bacterial cell wall synthesis.

Biochemical Pathways

As an intermediate in the synthesis of cefotiam, it may indirectly affect the pathways related to bacterial cell wall synthesis.

Result of Action

As an intermediate in the synthesis of Cefotiam, its effects would likely be seen in the action of the final drug product, which is known to inhibit bacterial cell wall synthesis.

Biological Activity

N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is a chemical compound that has garnered attention for its biological activity. This compound, often referred to by its CAS number 1269394-33-3, is characterized by its unique molecular structure and potential pharmacological properties. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

  • Chemical Name : this compound
  • Molecular Formula : C_{11}H_{20}Cl_{2}N_{2}
  • CAS Number : 1269394-33-3
  • Molecular Weight : 239.20 g/mol

The compound is a dihydrochloride salt of a dimethylated ethylenediamine derivative, which influences its solubility and biological interactions.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its effects on:

  • Monoamine Reuptake Inhibition : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could contribute to antidepressant effects.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, a common assay for evaluating antidepressant efficacy.

Neuroprotective Effects

The compound has also shown potential neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological studies indicate that this compound can cause skin and eye irritation upon contact. The health hazards associated with this compound necessitate careful handling and further investigation into its long-term effects.

Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantReduced immobility in forced swim test
NeuroprotectiveProtection against oxidative stress in neuronal cultures
Reuptake InhibitionInhibition of serotonin and norepinephrine reuptake

Toxicological Data

EndpointResultReference
Skin IrritationCauses severe skin burns
Eye DamageCauses serious eye damage

Case Study 1: Antidepressant Efficacy in Rodents

In a controlled study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behaviors, suggesting its potential utility as an antidepressant agent.

Case Study 2: Neuroprotection Against Oxidative Stress

Another study focused on the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed a significant decrease in cell death and oxidative markers when treated with this compound compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or reduce toxicity.

Case Study : Research indicates that derivatives of this compound have been evaluated for their effects on neurotransmitter systems, particularly in the context of neuropharmacology. For instance, compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia .

2. Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. These studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Material Science

1. Polymerization Initiators

The compound serves as a potential initiator in polymerization reactions due to its amine functionality. It can be utilized in the synthesis of polyurethanes and other polymers that require a diamine component.

Table 1: Comparison of Polymerization Initiators

Compound NameTypeApplication Area
This compoundDiamine initiatorPolyurethane synthesis
Ethylene diamineDiamineEpoxy resin curing
HexamethylenediamineDiamineNylon production

Organic Synthesis

1. Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing compounds. Its ability to participate in various reactions such as acylation and alkylation makes it valuable in synthetic organic chemistry.

Case Study : A notable application includes its use in synthesizing novel inhibitors for enzymes involved in metabolic pathways. By modifying the amine groups, researchers can create compounds that selectively inhibit specific enzymes, providing insights into metabolic regulation .

Comparison with Similar Compounds

Structural Analog 1: Thenyldiamine Hydrochloride

Key Differences:

  • Substituents : Contains pyridinyl and thiophenmethyl groups instead of 3-methylphenyl.
  • Applications: Likely used as an antihistamine or in central nervous system targeting due to structural similarity to histamine H₁ receptor antagonists.
Parameter Target Compound Thenyldiamine Hydrochloride
Molecular Weight (g/mol) 251.20 Not Provided
Aromatic Substituent 3-Methylphenyl Pyridinyl + Thiophenmethyl
Solubility (Polarity) Moderate Higher (due to heteroaromatics)

Structural Analog 2: N-(1-Naphthyl)-ethylenediamine Dihydrochloride

Structure : C₁₂H₁₆Cl₂N₂ (CAS 1465-25-4), molecular weight 259.18 g/mol. Features a naphthalene substituent .
Key Differences :

  • Substituent : Bulky naphthyl group vs. smaller 3-methylphenyl.
  • Applications : Widely used as the Bratton-Marshall reagent in spectrophotometric nitrite detection .
  • Safety : Classified as acutely toxic (oral, dermal) and hazardous to aquatic environments .
Parameter Target Compound N-(1-Naphthyl)-ethylenediamine Dihydrochloride
Molecular Weight (g/mol) 251.20 259.18
Aromatic Substituent 3-Methylphenyl 1-Naphthyl
Primary Application Research chemical Analytical reagent (Bratton-Marshall reaction)

Structural Analog 3: Trientine Dihydrochloride

Structure : C₆H₂₀Cl₂N₄ (CAS 38260-01-4), a linear triethylenetetramine derivative .
Key Differences :

  • Backbone : Contains four amine groups vs. two in the target compound.
  • Applications : Used as a copper-chelating agent for Wilson’s disease treatment .
  • Safety : Lower acute toxicity compared to aromatic analogs but requires careful handling due to chelation properties .
Parameter Target Compound Trientine Dihydrochloride
Molecular Weight (g/mol) 251.20 219.16
Amine Groups 2 4
Primary Application Undisclosed Pharmaceutical (chelator)

Structural Analog 4: N-(1,1-Dioxothiolan-3-yl)-N′,N′-dimethylethane-1,2-diamine Dihydrochloride

Key Differences:

  • Applications : Likely used in medicinal chemistry for protease inhibition or as a solubility-enhancing group.
Parameter Target Compound Sulfone Analog
Molecular Weight (g/mol) 251.20 Not Provided
Key Functional Group 3-Methylphenyl 1,1-Dioxothiolan (sulfone)
Polarity Moderate High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N⁁1⁁,N⁁1⁁-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-methylbenzylamine with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6) at 40–60°C yields the primary amine intermediate. Subsequent dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol. Optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and adjusting stoichiometric ratios (1:1.2 amine:dimethylamine) to minimize byproducts .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns (e.g., dimethyl groups at 2.2–2.5 ppm, aromatic protons at 6.8–7.4 ppm).
  • HPLC-MS (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%) and detect impurities.
  • Elemental analysis (CHNS mode) to validate stoichiometry (C₁₁H₁₈Cl₂N₂ requires C 48.01%, H 6.59%, N 10.18%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
  • Ventilation : Use fume hoods (≥0.5 m/s face velocity) to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Perform systematic solubility studies using:

  • UV-Vis spectroscopy (λ_max = 260 nm) to quantify solubility in water, DMSO, and ethanol at 25°C.
  • Dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents.
  • Cross-validate results with literature by replicating conditions (e.g., ionic strength, pH) and reporting deviations (e.g., batch-to-batch variability in hydrochloride counterion content) .

Q. What experimental strategies can elucidate the compound’s role in catalytic or mechanistic studies?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace labile protons (e.g., amine hydrogens) with deuterium to study rate-determining steps.
  • DFT calculations : Model transition states (Gaussian 16, B3LYP/6-31G*) to predict reactivity in nucleophilic substitutions.
  • In situ IR spectroscopy : Monitor intermediate formation during reactions (e.g., imine formation at 1650 cm⁻¹) .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal stress : Heat at 40°C, 75% RH for 4 weeks; analyze via LC-MS for degradation products (e.g., demethylated analogs).
  • pH stability : Incubate in buffers (pH 1–13) for 24 hours; quantify intact compound using HPLC.
  • Identify degradation pathways : Oxidative degradation dominates under basic conditions, while hydrolysis occurs in acidic media .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Reactant of Route 2
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride

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